molecular formula C22H32N2O3 B5570769 1-(methoxyacetyl)-N-[(1-phenylcyclohexyl)methyl]-4-piperidinecarboxamide

1-(methoxyacetyl)-N-[(1-phenylcyclohexyl)methyl]-4-piperidinecarboxamide

Cat. No. B5570769
M. Wt: 372.5 g/mol
InChI Key: YRJMPWYSRRGEIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(methoxyacetyl)-N-[(1-phenylcyclohexyl)methyl]-4-piperidinecarboxamide is a compound of interest in the field of medicinal chemistry. It belongs to a class of compounds known for their potential in various pharmacological applications.

Synthesis Analysis

The synthesis of similar compounds involves the preparation of 4-arylamino-4-piperdinecarboxylic acids, which serve as starting materials. Different synthetic approaches have been explored, including the preparation of alpha-amino esters, ethers, and ketones. The synthesis process can achieve potent analgesic compounds through suitable substitution on both nitrogen atoms (Van Daele et al., 1976).

Molecular Structure Analysis

Structural determination of similar compounds is typically achieved using techniques like IR, PMR, and mass spectroscopy. The structure is crucial in understanding the interaction of these compounds with biological targets (Gein et al., 2007).

Chemical Reactions and Properties

Compounds in this class often exhibit significant anti-acetylcholinesterase activity. Substitution in the structure, particularly at the nitrogen atom of benzamide, has been found to dramatically enhance this activity. The basic quality of the nitrogen atom in the piperidine ring is vital for increased activity (Sugimoto et al., 1990).

Physical Properties Analysis

For related compounds, physical properties like solubility, melting point, and crystalline structure are determined using various analytical methods. These properties are essential for understanding the compound's behavior in different environments and potential applications (Lu et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are key to understanding the compound's potential as a therapeutic agent. These properties are typically explored through various chemical reactions and stability studies (Maddox et al., 1965).

Scientific Research Applications

Synthesis of Novel Compounds

One significant application is in the synthesis of novel chemical entities. For example, researchers have synthesized a range of new heterocyclic compounds, including benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds were evaluated for their anti-inflammatory and analgesic activities, demonstrating the potential of this chemical scaffold in drug discovery (Abu‐Hashem et al., 2020).

Pharmacological Applications

Another area of application is in pharmacology, where derivatives of "1-(methoxyacetyl)-N-[(1-phenylcyclohexyl)methyl]-4-piperidinecarboxamide" have been explored for their potential therapeutic effects. For instance, analogues have been synthesized to study their binding affinity for cannabinoid receptors, aiming to develop tracers for medical imaging and potential treatments for various conditions (Tobiishi et al., 2007). Additionally, compounds with structures related to phencyclidine derivatives have been evaluated for their analgesic effects, contributing to the understanding of pain management mechanisms (Ahmadi et al., 2009).

properties

IUPAC Name

1-(2-methoxyacetyl)-N-[(1-phenylcyclohexyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O3/c1-27-16-20(25)24-14-10-18(11-15-24)21(26)23-17-22(12-6-3-7-13-22)19-8-4-2-5-9-19/h2,4-5,8-9,18H,3,6-7,10-17H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJMPWYSRRGEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(CC1)C(=O)NCC2(CCCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(methoxyacetyl)-N-[(1-phenylcyclohexyl)methyl]-4-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.